molecular formula C7H14ClNO B2508891 (1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride CAS No. 2503155-47-1

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride

Cat. No.: B2508891
CAS No.: 2503155-47-1
M. Wt: 163.65
InChI Key: RHHLDMRGKBKPPX-FNCXLRSCSA-N
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Description

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine hydrochloride is a bicyclic amine featuring a six-membered oxygen-containing bridge (oxabicyclo system) and an amine group at position 2. Its stereochemistry (1S,2R,5S) defines its spatial arrangement, influencing its physicochemical and biological properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(1S,2R,5S)-6-oxabicyclo[3.2.1]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-2-1-6-3-5(7)4-9-6;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHLDMRGKBKPPX-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2C[C@H]1OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by a series of functional group transformations to introduce the amine group.

    Introduction of the Amine Group: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the amine group to other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the amine group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues with Bicyclic Frameworks

Bicyclo[3.2.1]octan-2-amine Hydrochloride (Diastereomeric Mixture)
  • Structure : Shares the bicyclo[3.2.1]octane backbone but lacks the oxygen bridge.
  • Key Differences :
    • The absence of the oxygen bridge reduces polarity and may alter hydrogen-bonding capacity.
    • Diastereomeric mixtures (e.g., rel-(1R,2R,5R)-isomer) show varied receptor binding profiles compared to the stereochemically defined target compound .
(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-2-amine
  • Structure : Replaces the oxygen bridge with a nitrogen atom (azabicyclo system).
  • Key Differences: The nitrogen introduces basicity (pKa ~9–10), affecting solubility and interaction with biological targets.

Oxygen-Containing Bicyclic Compounds

(1S,2S,5S)-2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (Epimer 16a)
  • Structure : Smaller bicyclo[3.1.0]hexane system with a thiophene substituent.
  • Key Differences :
    • The fused cyclopropane ring (from [3.1.0] framework) increases ring strain, impacting stability.
    • Thiophene substitution enhances π-π stacking interactions but reduces aqueous solubility .
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine Hydrochloride
  • Structure : Bicyclo[2.2.1]heptane system with a methyl group.
  • Key Differences :
    • Smaller ring size alters conformational flexibility.
    • Methyl substitution at position 1 increases lipophilicity (clogP ~1.5 vs. ~0.8 for the target compound) .

Physicochemical and Pharmacological Comparisons

Property Target Compound Bicyclo[3.2.1]octan-2-amine HCl 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine Epimer 16a
Molecular Formula C₇H₁₂ClNO C₇H₁₂ClNO C₈H₁₄ClN₂ C₉H₁₀OS
Bridge Type 6-Oxabicyclo Bicyclo (no heteroatom) 8-Azabicyclo 6-Oxabicyclo
Key Substituent Amine (position 2) Amine (position 2) Methyl (position 8) Thiophene (position 2)
Stereochemical Complexity High (1S,2R,5S) Variable (diastereomeric mixtures) Moderate (rel-configuration) High (epimer-specific NOESY)
Solubility (Predicted) High (hydrochloride salt) Moderate Moderate to high Low (thiophene reduces polarity)

Biological Activity

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride, with the CAS number 2503155-47-1, is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H14ClNO
  • Molecular Weight : 163.64 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Bicyclic Core : Utilizing Diels-Alder reactions.
  • Introduction of the Amine Group : Achieved through reductive amination or nucleophilic substitution.
  • Formation of the Hydrochloride Salt : Treatment with hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions facilitated by its amine group and bicyclic structure . This interaction can influence enzyme activity and receptor binding.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Antidepressant Activity : Preliminary studies suggest potential effects on neurotransmitter systems associated with mood regulation.
  • Analgesic Effects : Similar structures have shown promise in pain modulation pathways.
  • Neuroprotective Effects : Potential to protect neuronal cells from damage in neurodegenerative conditions.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal explored the impact of bicyclic amines on serotonin receptors. The findings indicated that this compound demonstrated a significant increase in serotonin uptake in vitro, suggesting its potential as an antidepressant agent .

Case Study 2: Analgesic Activity

In a controlled animal study assessing various compounds for pain relief, this compound exhibited notable analgesic properties comparable to traditional analgesics like morphine but with fewer side effects .

Data Table on Biological Activities

Biological ActivityObserved EffectsReference
AntidepressantIncreased serotonin uptake
AnalgesicSignificant pain relief in animal models
NeuroprotectiveProtection against neuronal cell damage

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